molecular formula C34H35BrO2 B12509757 4,4'-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(butoxybenzene)

4,4'-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(butoxybenzene)

Cat. No.: B12509757
M. Wt: 555.5 g/mol
InChI Key: WXTCXDWDBVRCNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(butoxybenzene) is a complex organic compound with the molecular formula C28H22Br2O2. This compound is characterized by the presence of bromophenyl and phenylethene groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(butoxybenzene) typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromophenyl and phenylethene derivatives.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and cost-effectiveness, ensuring consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(butoxybenzene) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the bromophenyl groups, leading to the formation of new derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various hydrocarbon derivatives.

Scientific Research Applications

4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(butoxybenzene) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(butoxybenzene) involves its interaction with molecular targets and pathways within biological systems. The bromophenyl and phenylethene groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dibromobiphenyl: A compound with similar bromophenyl groups but lacking the phenylethene and butoxybenzene components.

    4,4’-Dibromobenzil: Another related compound with bromophenyl groups and a different core structure.

Uniqueness

4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(butoxybenzene) is unique due to its combination of bromophenyl, phenylethene, and butoxybenzene groups. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C34H35BrO2

Molecular Weight

555.5 g/mol

IUPAC Name

1-[2,2-bis(4-butoxyphenyl)-1-phenylethenyl]-4-bromobenzene

InChI

InChI=1S/C34H35BrO2/c1-3-5-24-36-31-20-14-28(15-21-31)34(29-16-22-32(23-17-29)37-25-6-4-2)33(26-10-8-7-9-11-26)27-12-18-30(35)19-13-27/h7-23H,3-6,24-25H2,1-2H3

InChI Key

WXTCXDWDBVRCNI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)OCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.